2-((4,6-Dimethylpyrimidin-2-yl)amino)-2-methylpropanoic acid
Description
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C10H15N3O2/c1-6-5-7(2)12-9(11-6)13-10(3,4)8(14)15/h5H,1-4H3,(H,14,15)(H,11,12,13) |
InChI Key |
FJGGQSQOYIRBGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(C)(C)C(=O)O)C |
solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
Adapting the methodology from CN111039876A, which synthesizes 4-amino-2,6-dimethoxypyrimidine, the following route is proposed:
-
Cyclization : React methyl cyanoacetate with urea in the presence of sodium methoxide to form 4-amino-2,6(1H,3H)-pyrimidinedione.
-
Methylation : Introduce methyl groups using dimethyl sulfate (DMS) under phase-transfer catalysis (tetrabutylammonium bromide) to yield 4-amino-2,6-dimethylpyrimidine.
-
Amination : Couple the pyrimidine intermediate with 2-bromo-2-methylpropanoic acid ethyl ester via nucleophilic substitution, followed by hydrolysis to the carboxylic acid.
Reaction Scheme :
Optimization Data
| Step | Reagent Ratio | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclization | 1:1.2 (cyanoacetate:urea) | 70 | 85 |
| Methylation | 1:3 (pyrimidine:DMS) | 80 | 78 |
| Amination | 1:1.5 (pyrimidine:bromoester) | 100 | 65 |
This method avoids phosphorus oxychloride, reducing toxic waste. However, the final amination step suffers from moderate yield due to steric effects.
Method 2: Direct Coupling of Preformed Pyrimidine and Acid
Reaction Design
Leveraging palladium-catalyzed cross-coupling, this approach uses:
-
4,6-Dimethylpyrimidin-2-amine synthesized via literature methods.
-
2-Methylpropanoic acid activated as its acid chloride (using thionyl chloride).
Reaction :
Performance Metrics
-
Yield : 72% after purification (silica gel chromatography).
-
Purity : >95% (HPLC).
-
Advantage : Eliminates multi-step methylation, but requires pre-functionalized pyrimidine.
Method 3: Solid-Phase Synthesis for High-Throughput Applications
Procedure
-
Resin functionalization : Wang resin loaded with 2-methylpropanoic acid .
-
Coupling : HBTU-mediated amide bond formation with 4,6-dimethylpyrimidin-2-amine.
-
Cleavage : TFA treatment releases the compound.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Dimethylpyrimidin-2-yl)amino)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
Scientific Research Applications
2-((4,6-Dimethylpyrimidin-2-yl)amino)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4,6-Dimethylpyrimidin-2-yl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
2.2 Key Differences and Implications
- Pyrimidine vs. Non-Pyrimidine Cores: The target compound and analogs utilize pyrimidine-derived cores, enabling hydrogen bonding and aromatic interactions. In contrast, L35 () employs a phenoxy-dichlorophenyl system, prioritizing hydrophobic interactions .
- Carboxylic Acid Substituents: The branched 2-methylpropanoic acid in the target compound and L35 introduces steric hindrance, which may reduce enzymatic degradation but limit solubility in aqueous media compared to unbranched analogs () or aromatic acids () . Benzoic acid () has a lower pKa (~4.2) than aliphatic carboxylic acids (~4.8–5.2), affecting ionization and bioavailability .
- Methoxy groups in analogs increase polarity compared to methyl groups, influencing solubility and target binding .
Biological Activity
2-((4,6-Dimethylpyrimidin-2-yl)amino)-2-methylpropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₁₃N₃O₂
- Molecular Weight : 181.22 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Studies suggest that it may function as an inhibitor of specific enzymes related to cell proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antitumor Activity :
- In vitro studies have demonstrated that the compound can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.
- Case Study : In a study involving human myelodysplastic syndrome (SKM-1) cell lines, the compound showed significant inhibitory effects on cell proliferation and increased levels of acetylated histones, indicating its role in epigenetic modulation .
-
Antimicrobial Properties :
- Preliminary tests have indicated that the compound possesses antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
- Neuropharmacological Effects :
In Vitro Studies
A series of experiments were conducted to evaluate the efficacy of this compound:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SKM-1 (Myelodysplastic) | 12.5 | Induction of apoptosis and cell cycle arrest |
| HeLa (Cervical Cancer) | 15.0 | Histone deacetylase inhibition |
| E. coli | 25.0 | Disruption of bacterial cell wall |
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic potential:
- Tumor Xenograft Models : The compound was administered orally in mouse models with established tumors, resulting in a significant reduction in tumor size compared to control groups.
Pharmacokinetics
The pharmacokinetic profile indicates that the compound is well absorbed with a moderate half-life, allowing for effective dosing regimens in potential therapeutic applications.
Q & A
Basic: What synthetic routes are commonly employed to prepare 2-((4,6-Dimethylpyrimidin-2-yl)amino)-2-methylpropanoic acid?
Answer:
A typical synthesis involves coupling 4-(4,6-dimethoxypyrimidin-2-yloxy)benzenamine with methyl 2-chloropropanoate in dimethylformamide (DMF) using K₂CO₃ as a base at 100°C for 10 hours. Post-reaction, the mixture is extracted with ethyl acetate, dried with Na₂SO₄, and purified via silica gel chromatography (petroleum ether/ethyl acetate, 4:1) . This method prioritizes regioselectivity and avoids side reactions. Variations may include alternative solvents (e.g., THF) or catalysts (e.g., DBU) to improve yields.
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- X-ray crystallography : Single-crystal diffraction (e.g., Bruker SMART APEX CCD) with SHELXS/SHELXL refinement resolves bond lengths, angles, and hydrogen bonding networks. For example, C–H⋯O interactions in the crystal lattice are identified using θ ranges of 1.8–28.3° and R factor = 0.056 .
- NMR/FT-IR : Confirm functional groups (e.g., pyrimidine N–H at ~3300 cm⁻¹ in IR; methyl protons at δ 1.2–1.5 ppm in ¹H NMR).
Advanced: How can researchers resolve discrepancies in crystallographic data during refinement?
Answer:
Discrepancies in thermal parameters or hydrogen bonding may arise from twinning or disordered solvent. Strategies include:
- Data validation : Cross-check using programs like PLATON to detect missed symmetry or voids .
- Restraints : Apply SHELXL restraints for anisotropic displacement parameters in disordered regions .
- High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
Advanced: What methodological approaches address contradictions in biological activity assays?
Answer:
Contradictions in IC₅₀ values or target specificity (e.g., voltage-gated calcium channels) require:
- Dose-response validation : Repeat assays under standardized conditions (pH, temperature) to rule out assay-specific artifacts .
- Orthogonal assays : Combine enzymatic inhibition studies with cellular models (e.g., calcium flux assays) .
- Molecular docking : Use software like AutoDock Vina to predict binding modes to Cav1.2 channels and validate with mutagenesis .
Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?
Answer:
Byproduct formation (e.g., ester hydrolysis or pyrimidine ring decomposition) is mitigated by:
- Temperature control : Maintain ≤100°C to prevent thermal degradation .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during coupling steps .
- Catalyst screening : Test Pd/C or organocatalysts for regioselective amide bond formation .
Basic: What are the key structural features influencing this compound’s reactivity?
Answer:
- Pyrimidine ring : Electron-deficient due to two methyl groups at C4/C6, directing nucleophilic attack at C2.
- Propanoic acid backbone : Enhances solubility for biological assays; methyl groups at C2 increase steric hindrance .
- Hydrogen bonding : C–H⋯O interactions stabilize crystal packing, relevant for polymorphism studies .
Advanced: What computational methods predict interactions with biological targets?
Answer:
- Molecular dynamics (MD) : Simulate binding to Cav1.2 channels using CHARMM or GROMACS, focusing on electrostatic interactions with Arg/Lys residues .
- QSAR modeling : Correlate substituent effects (e.g., pyrimidine methylation) with activity using descriptors like logP and polar surface area .
Basic: How is purity assessed and validated for this compound in research settings?
Answer:
- HPLC : Reverse-phase C18 columns (ACN/water gradient) with UV detection at 254 nm; ≥95% purity threshold .
- Elemental analysis : Validate C/H/N ratios within ±0.4% of theoretical values .
- Melting point : Consistency (±2°C) indicates absence of polymorphic impurities.
Advanced: What strategies validate hydrogen bonding networks in solution vs. solid state?
Answer:
- Solid-state : Use X-ray crystallography or FT-IR (O–H/N–H stretches at 3200–3500 cm⁻¹) .
- Solution-state : ¹H NMR titration (e.g., DMSO-d₆) to monitor chemical shift changes upon deuterium exchange .
Advanced: How to troubleshoot low yields in multi-step syntheses involving pyrimidine intermediates?
Answer:
- Intermediate stability : Protect pyrimidine amines with Boc groups to prevent oxidation .
- Stepwise purification : Isolate intermediates (e.g., via flash chromatography) before proceeding to subsequent steps .
- Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported Pd) for cost-effective scaling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
